![molecular formula C10H11BrN2O2 B1463618 2-[(2-Bromoacetyl)amino]-N-methylbenzamide CAS No. 1138442-44-0](/img/structure/B1463618.png)
2-[(2-Bromoacetyl)amino]-N-methylbenzamide
Overview
Description
“2-[(2-Bromoacetyl)amino]-N-methylbenzamide” is a chemical compound used for proteomics research . It has a molecular formula of C10H11BrN2O2 and a molecular weight of 271.11 .
Synthesis Analysis
The synthesis of this compound involves modern peptide synthesis techniques . As a final step in the synthesis, bromoacetic acid anhydride is reacted with the amino terminal amino acid to form the N α-bromoacetyl-derivatized fully protected peptide . This is carried out on a 0.5-mmol scale simply by substituting 2.0 mmol of bromoacetic acid (277.9 mg) for 2.0 mmol of glycine in an empty glycine cartridge .Chemical Reactions Analysis
While specific chemical reactions involving “2-[(2-Bromoacetyl)amino]-N-methylbenzamide” are not available, it’s known that bromoacetylated compounds can be used to modify the conformations and configurations of linear peptides by cyclizing, polymerizing, or conjugating the peptide .Physical And Chemical Properties Analysis
The molecular formula of “2-[(2-Bromoacetyl)amino]-N-methylbenzamide” is C10H11BrN2O2, and it has a molecular weight of 271.11 . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved resources.Scientific Research Applications
-
Kinetic Studies and Predictions on the Hydrolysis and Aminolysis of Esters of 2-S-Phosphorylacetates
- Application: This study focuses on the kinetics of aminolysis and hydrolysis of 2-S-phosphorylacetate ester intermediates. These intermediates result from the displacement of bromide by a thiophosphate nucleophile from commonly used bromoacetate ester cross-linking agents .
- Method: The kinetics of hydrolysis and aminolysis of these esters were determined by monitoring the formation of phenolate ions spectrophotometrically as a function of pH .
- Results: Both p- and m-nitrophenyl 2-S-(5′-thiophosphoryluridine)acetates show some selectivity towards aminolysis over hydrolysis, with the m-nitrophenolate system displaying slightly better selectivity .
-
3-(Bromoacetyl)coumarins: Unraveling Their Synthesis, Chemistry, and Applications
- Application: 3-(Bromoacetyl)coumarins and their derivatives are a prominent structural class in the synthesis of various bioactive heterocyclic scaffolds. They are important components in drug discovery due to their biological activities such as antiproliferative and antimicrobial activities .
- Method: The review covers synthetic routes of 3-(bromoacetyl)coumarin derivatives and their chemical reactions as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems .
- Results: The compounds have shown potent anticoagulant, antibiotic, antiembolic, antioxidative, and anti-ischemic activities .
-
Design and Synthesis of New Bis (1,2,4-triazolo [3,4-
- Application: A new series of bis((2-bromoacetyl)phenoxy)alkane derivatives linked by a bis-carboxaamide linker was developed. These derivatives were involved in the synthesis of a library of bis((triazolothiadiazinyl)phenoxy)alkane and bis((quinoxalin-2-yl)phenoxy)alkane derivatives .
- Method: The synthetic protocol involved the reaction of 4-amino-1,2,4-triazole-3-thiol with the bis((2-bromoacetyl)phenoxy)alkane derivatives .
- Results: The study resulted in the development of a new series of bis((2-bromoacetyl)phenoxy)alkane derivatives .
-
Synthesis and Potential Antimicrobial Activity of Novel α-Aminophosphonates Derivatives
- Application: A series of novel α-aminophosphonates derivatives that incorporated quinoline or quinolone, and coumarylthiazole or 5-phenylthiazol-2-amine moieties were designed and synthesized . These compounds were developed to create new antimicrobial agents .
- Method: The compounds were synthesized via Kabachnik–Fields reaction in the presence of ionic liquid under ultrasound irradiation .
- Results: Most of the tested compounds showed moderate inhibitory activities against both Gram-positive and Gram-negative bacteria compared with reference drugs . Some compounds exhibited excellent antifungal inhibition .
-
Bromoacetylated Synthetic Peptides
- Application: Bromoacetyl peptides are used in bioconjugation chemistry. They are often used as cross-linking agents .
- Method: The peptides are synthesized and then bromoacetylated. The stability of these peptides is not well known, but they should be stable for at least 1 week when stored desiccated .
- Results: The results of using these peptides in experiments would depend on the specific experiment and the other compounds involved .
properties
IUPAC Name |
2-[(2-bromoacetyl)amino]-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c1-12-10(15)7-4-2-3-5-8(7)13-9(14)6-11/h2-5H,6H2,1H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBDMVZLSOHACI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Bromoacetyl)amino]-N-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



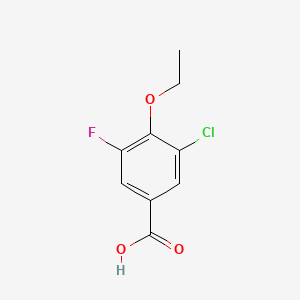
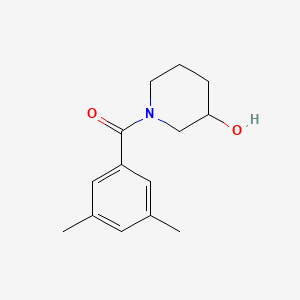
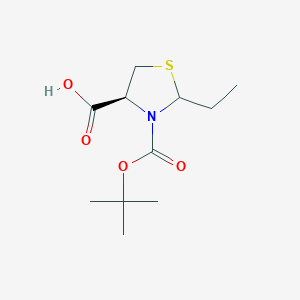
![8-Methyl-2-azaspiro[4.5]decane](/img/structure/B1463544.png)
![N-(5-Amino-2-methoxyphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide](/img/structure/B1463545.png)
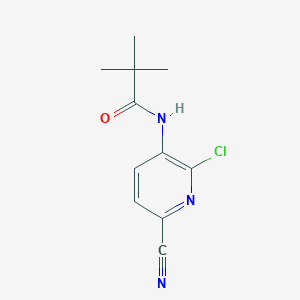
![2,6-Difluoro-N-[3-methyl-5-(3-thienyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B1463549.png)
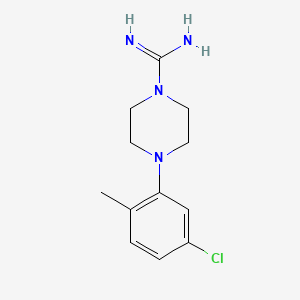
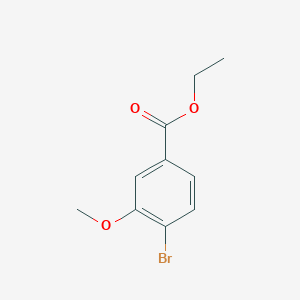
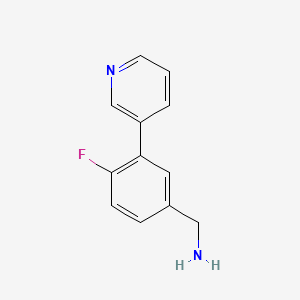
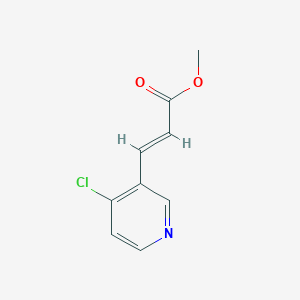
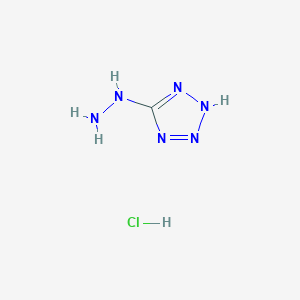
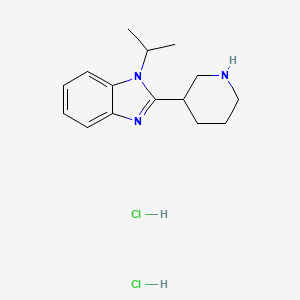
![4-Bromo-2-{[3-(hydroxymethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1463557.png)